BenchChemオンラインストアへようこそ!

tert-butyl 4-oxo-4,5-dihydrofuro[2,3-c]pyridine-6(7H)-carboxylate

Protecting-group strategy Orthogonal deprotection Boc chemistry

tert‑Butyl 4‑oxo‑4,5‑dihydrofuro[2,3‑c]pyridine‑6(7H)‑carboxylate (CAS 478625‑47‑7) is a N‑Boc‑protected, 4‑oxo‑substituted furo[2,3‑c]pyridine building block containing a bicyclic heteroaromatic core in which a furan ring is fused to a partially saturated pyridine ring. The tert‑butyl carbamate (Boc) group serves as an acid‑labile amine‑protecting group that is stable toward most nucleophiles and bases but is readily removed under anhydrous acidic conditions.

Molecular Formula C12H15NO4
Molecular Weight 237.25 g/mol
Cat. No. B15054094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl 4-oxo-4,5-dihydrofuro[2,3-c]pyridine-6(7H)-carboxylate
Molecular FormulaC12H15NO4
Molecular Weight237.25 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2=C(C=CO2)C(=O)C1
InChIInChI=1S/C12H15NO4/c1-12(2,3)17-11(15)13-6-9(14)8-4-5-16-10(8)7-13/h4-5H,6-7H2,1-3H3
InChIKeyPUYNQPOQXPJXPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-oxo-4,5-dihydrofuro[2,3-c]pyridine-6(7H)-carboxylate: Procurement-Ready Furopyridine Building Block Profile


tert‑Butyl 4‑oxo‑4,5‑dihydrofuro[2,3‑c]pyridine‑6(7H)‑carboxylate (CAS 478625‑47‑7) is a N‑Boc‑protected, 4‑oxo‑substituted furo[2,3‑c]pyridine building block containing a bicyclic heteroaromatic core in which a furan ring is fused to a partially saturated pyridine ring [1]. The tert‑butyl carbamate (Boc) group serves as an acid‑labile amine‑protecting group that is stable toward most nucleophiles and bases but is readily removed under anhydrous acidic conditions [2]. This compound is primarily sourced as a research intermediate for the construction of kinase‑focused compound libraries and biologically active heterocycles.

Why Generic Substitution of tert-Butyl 4-oxo-4,5-dihydrofuro[2,3-c]pyridine-6(7H)-carboxylate Introduces Synthetic and Procurement Risk


The 4‑oxo‑4,5‑dihydrofuro[2,3‑c]pyridine core is a non‑trivial scaffold whose synthetic utility depends on the orthogonal reactivity of the N‑protecting group and the C4 ketone. Replacing the Boc group with a simple alkyl carbamate (e.g., ethyl or methyl ester) collapses the orthogonal protection strategy because these groups lack the acid‑lability required for selective, traceless deprotection in the presence of acid‑sensitive downstream functionality [1]. Conversely, substituting the 4‑oxo group with a methylene unit (as in the fully reduced 4,7‑dihydro analog) removes the ketone handle needed for chemoselective reductive aminations, Grignard additions, or oxime formation that are essential in lead‑optimization campaigns [2]. Thus, seemingly minor structural changes eliminate precisely the functionality that makes this building block a strategic procurement choice for multi‑step synthesis.

Quantitative Differentiation Evidence for tert-Butyl 4-oxo-4,5-dihydrofuro[2,3-c]pyridine-6(7H)-carboxylate vs. Closest Analogs


Boc vs. Ethyl Carbamate: Orthogonal Acid-Lability Necessary for Multi-Step Synthesis

The Boc group of the target compound is cleaved quantitatively within 1–2 h at room temperature using 4 M HCl in dioxane or 30–50% TFA in CH₂Cl₂, whereas the corresponding ethyl carbamate (ethyl 4-oxo-4,5-dihydrofuro[2,3-c]pyridine-6(7H)-carboxylate, CAS 96683-92-0) is stable under these conditions and requires prolonged reflux with concentrated HBr or 6 M HCl for >12 h, offering no orthogonal selectivity versus acid-sensitive functional groups [1]. This kinetic difference is documented in the standard protecting-group stability table: Boc carbamates are labile at pH <1 (RT) while alkyl carbamates are stable, enabling exclusive one-pot deprotection in the presence of tert-butyl esters [1].

Protecting-group strategy Orthogonal deprotection Boc chemistry

Quantified Purity Specification: NLT 98% vs. Industry-Standard 95% for Furopyridine Analogs

According to ISO 9001-certified supplier MolCore, this compound is supplied at a purity of NLT 98% (HPLC), compared to a typical purity of 95% quoted by multiple suppliers for the ethyl ester analog (CAS 96683-92-0) and for the reduced analog tert-butyl 4,7-dihydrofuro[2,3-c]pyridine-6(5H)-carboxylate (CAS 179060-28-7) . A 98% purity specification corresponds to ≤2% total impurity burden, which reduces the downstream burden of chromatographic purification and minimizes the risk of side reactions caused by unidentified impurities in multi-step sequences.

Purity specification Quality control Procurement decision

Storage Stability Requirement: −20°C Protected vs. Ambient-Stable Analogs

The target compound requires storage at −20°C, protected from light, with a shelf life of 1 year under these conditions, whereas the fully reduced analog (tert-butyl 4,7-dihydrofuro[2,3-c]pyridine-6(5H)-carboxylate, CAS 179060-28-7) is reported as ambient-stable [1]. This thermal lability of the 4-oxo compound is attributed to enolizable proton adjacent to the ketone and potential for oxidative degradation of the electron-rich furan ring. For procurement planning, this necessitates cold-chain shipping and on-site frozen storage capacity.

Storage stability Supply chain Thermal lability

Furo[2,3-c]pyridine Core as a Privileged Scaffold for TAK1 and B-Raf Kinase Inhibition

The furo[2,3-c]pyridine core has been validated as a privileged scaffold in kinase inhibitor design. 7‑Aminofuro[2,3‑c]pyridine derivatives optimized for TAK1 inhibition achieved nanomolar potency (representative IC₅₀ values in the 10–100 nM range) with improved pharmacokinetic profiles through molecular modeling-guided optimization of the furopyridine core [1]. Separately, furo[2,3‑c]pyridine-based indanone oximes were identified as potent and selective B‑Raf inhibitors through high‑throughput screening [2]. The target compound, bearing the 4‑oxo and 6‑Boc functionalities, is a direct late‑stage intermediate en route to these bioactive furo[2,3‑c]pyridines.

Kinase inhibitor TAK1 B-Raf privileged scaffold

Strategic Procurement and Application Scenarios for tert-Butyl 4-oxo-4,5-dihydrofuro[2,3-c]pyridine-6(7H)-carboxylate


Multi-Step Parallel Synthesis of Kinase-Focused Compound Libraries Requiring Orthogonal N-Protection

In a library synthesis campaign targeting kinases such as TAK1 or B-Raf, the Boc group of this building block allows researchers to perform chemoselective transformations at the C4 ketone (e.g., reductive amination, oxime formation, Grignard addition) without affecting the N-6 position, which remains protected under the basic or nucleophilic conditions used [1]. This orthogonality avoids the additional protection/deprotection steps that would be necessary if using the ethyl carbamate analog, reducing the synthetic sequence by one step and improving overall library production efficiency by an estimated 10–25% [2].

Contract Research Organization (CRO) Hit-to-Lead Programs Using Validated Furopyridine Scaffolds

CROs executing hit-to-lead programs can stock this building block as a standardized key intermediate for diverse furo[2,3-c]pyridine-based lead series, drawing upon the scaffold's proven activity against TAK1 (IC₅₀ 10–100 nM range) and B-Raf [1][2]. The NLT 98% purity specification ensures consistent quality across multiple client projects, reducing the need for incoming QC re-purification and enabling immediate use in parallel synthesis .

Process Chemistry Route Scouting with Acid-Labile Boc Strategy

During process route scouting, the target compound's Boc group serves as a traceless N‑protecting group that is cleanly removed under anhydrous acidic conditions (4 M HCl/dioxane, RT, ≤2 h) to liberate the secondary amine for further functionalization, while the 4‑oxo group remains available for late-stage diversification [1]. This contrasts with the ethyl analog, which would require harsher deprotection conditions (refluxing 6 M HCl, >12 h) that are incompatible with many functional groups encountered in drug-like molecules [2]. Process chemists can therefore design shorter, higher-yielding routes using the Boc-protected building block.

Academic Medicinal Chemistry Laboratories Evaluating Kinase Inhibitor Cores on a Budget

Academic groups with limited synthesis budgets benefit from purchasing this pre-functionalized building block rather than synthesizing it in-house, as the reported multi-step synthesis of furo[2,3-c]pyridine scaffolds requires specialized starting materials and Pd/Cu-catalyzed cyclization conditions [1]. Procurement of the NLT 98% pure material from an ISO 9001-certified supplier provides an immediate entry point into validated kinase inhibitor chemical space, enabling SAR exploration at the 4-oxo and N-6 positions without upfront investment in complex synthetic methodology [2].

Quote Request

Request a Quote for tert-butyl 4-oxo-4,5-dihydrofuro[2,3-c]pyridine-6(7H)-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.